Phenyl 2,6-dichlorobenzoate Phenyl 2,6-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 71849-98-4
VCID: VC16967913
InChI: InChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H
SMILES:
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.10 g/mol

Phenyl 2,6-dichlorobenzoate

CAS No.: 71849-98-4

Cat. No.: VC16967913

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.10 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2,6-dichlorobenzoate - 71849-98-4

Specification

CAS No. 71849-98-4
Molecular Formula C13H8Cl2O2
Molecular Weight 267.10 g/mol
IUPAC Name phenyl 2,6-dichlorobenzoate
Standard InChI InChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H
Standard InChI Key ZNPIVESKOKHXQF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2Cl)Cl

Introduction

Chemical Synthesis and Manufacturing

Synthetic Routes

Phenyl 2,6-dichlorobenzoate is typically synthesized via esterification of 2,6-dichlorobenzoic acid with phenol. The process often employs acyl chloride intermediates, where 2,6-dichlorobenzoyl chloride reacts with phenol in the presence of a base such as triethylamine to facilitate nucleophilic acyl substitution . Alternative methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) in anhydrous conditions.

A patent describing the synthesis of 2,6-dichlorophenol—a precursor to 2,6-dichlorobenzoic acid—reveals optimized chlorination conditions using chlorobenzene as a solvent and N-methylaniline as a catalyst . This method achieves a yield exceeding 93% for 2,6-dichlorophenol, which can subsequently be oxidized to the corresponding benzoic acid.

Optimization and Catalysis

Key parameters influencing synthesis efficiency include:

  • Temperature: Maintaining 70–100°C during chlorination ensures optimal reaction kinetics .

  • Catalyst Selection: N-methylaniline enhances regioselectivity, minimizing byproducts like 2,4-dichlorophenol.

  • Solvent Systems: Chlorobenzene improves solubility of intermediates, facilitating higher purity .

Structural Characterization

Molecular Architecture

The molecular structure of phenyl 2,6-dichlorobenzoate features a planar benzoate core with chlorine atoms at the 2- and 6-positions, creating a symmetrical substitution pattern. The ester linkage introduces rotational flexibility, with five rotatable bonds contributing to conformational diversity .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC13H8Cl2O2\text{C}_{13}\text{H}_8\text{Cl}_2\text{O}_2
Molecular Weight277.11 g/mol
XLogP34.8
Rotatable Bond Count5
Hydrogen Bond Acceptors2

Spectroscopic Profiles

  • NMR: 1H^1\text{H}-NMR spectra show aromatic protons as doublets (δ 7.2–7.8 ppm) due to coupling with chlorine atoms.

  • IR: Stretching vibrations at 1720 cm1^{-1} (C=O ester) and 750 cm1^{-1} (C-Cl) confirm functional groups .

  • Mass Spectrometry: Molecular ion peak at m/z 277 with fragments at m/z 139 (dichlorobenzoyl) and m/z 94 (phenoxy) .

Biochemical and Pharmacological Applications

Protease Inhibition Mechanisms

Phenyl 2,6-dichlorobenzoate derivatives exhibit potent inhibition of coronavirus 3CL proteases, critical for viral replication. In SARS-CoV-1, the 2,6-dichlorobenzoate moiety acts as a leaving group in covalent inhibitors, forming a thioester adduct with the catalytic cysteine residue (Cys145) .

Table 2: Enzyme Inhibition Data for Selected Derivatives

Compoundkobs/Ik_{\text{obs}}/I (M1^{-1}s1^{-1})IC50_{50} (nM)
2262,993 ± 2,5010.29 ± 0.19 µM
2312,776 ± 594Not reported

Antiviral Activity

Derivative 22 demonstrates antiviral activity in Vero 76 cells (EC50_{50} = 0.29 µM), though poor solubility limits clinical utility . Modifications to the P2 capping group (e.g., tetrahydrofuran derivatives) improve solubility but reduce potency, highlighting a trade-off between pharmacokinetics and efficacy .

Physicochemical Properties

Thermodynamic Stability

The compound’s stability is attributed to electron-withdrawing chlorine atoms, which reduce electron density on the aromatic ring and resist electrophilic attack. Thermal decomposition occurs above 250°C, with a melting point of 98–100°C .

Solubility and Partitioning

  • Solubility: Poor aqueous solubility (0.12 mg/mL in PBS) necessitates formulation with co-solvents like PEG-400 .

  • LogP: A calculated XLogP3 of 4.8 indicates high lipophilicity, favoring membrane permeability but complicating dissolution .

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